molecular formula C15H19N3OS B4264441 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B4264441
M. Wt: 289.4 g/mol
InChI Key: HIIJSBXQYRJQSO-UHFFFAOYSA-N
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Description

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, commonly referred to as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 255.36 g/mol.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of the hypothalamic-pituitary-gonadal axis (HPG axis). DMPT has been shown to increase the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH and FSH then stimulate the production of testosterone and estrogen in the gonads, leading to increased growth and development.
Biochemical and physiological effects
DMPT has been shown to have various biochemical and physiological effects, including increased feed intake, improved growth rate, and increased reproductive performance. In livestock, DMPT has been shown to increase the levels of growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development. In fish and shrimp, DMPT has been shown to improve the immune system and increase the activity of digestive enzymes.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its high solubility in water and its ability to stimulate the HPG axis. However, the complex synthesis method and the potential for toxicity at high doses limit its use in large-scale experiments. Additionally, the effects of DMPT on different species and under different conditions are not well understood, making it difficult to draw definitive conclusions.

Future Directions

There are several future directions for research on DMPT, including investigating its potential applications in other fields such as biotechnology and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of DMPT and its effects on different species and under different conditions. Finally, the development of more efficient and cost-effective synthesis methods for DMPT could lead to its wider use in various applications.
Conclusion
DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The complex synthesis method and potential toxicity at high doses limit its use in large-scale experiments, but its high solubility in water and ability to stimulate the HPG axis make it an attractive compound for further research. Future studies are needed to fully understand the mechanism of action and effects of DMPT and its potential applications in different fields.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase the growth rate and feed efficiency of livestock, making it a promising feed additive. In aquaculture, DMPT has been used to improve the water quality and increase the survival rate of fish and shrimp. In medicine, DMPT has been investigated for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-15(2,3)13-17-18-14(20-13)16-12(19)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIJSBXQYRJQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 4
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

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